N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can disrupt various biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
Triazolopyridazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can make it more effective for certain applications compared to other similar compounds.
Properties
IUPAC Name |
N-cyclooctyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-2-4-6-11(7-5-3-1)15-12-8-9-13-16-14-10-18(13)17-12/h8-11H,1-7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOIUOAIADTGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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